Cyamemazine (Tercian), also known as cyamepromazine, is a typical antipsychotic drug of the phenothiazine class used primarily in the treatment of schizophrenia and psychosis-associated anxiety. Cyamemazine actually behaves like an atypical antipsychotic, due to its potent anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A).
Cyamemazine
CAS No.: 3546-03-0
Cat. No.: VC0524637
Molecular Formula: C19H21N3S
Molecular Weight: 323.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3546-03-0 |
---|---|
Molecular Formula | C19H21N3S |
Molecular Weight | 323.5 g/mol |
IUPAC Name | 10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile |
Standard InChI | InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 |
Standard InChI Key | SLFGIOIONGJGRT-UHFFFAOYSA-N |
SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C |
Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C |
Appearance | Solid powder |
Melting Point | 204-205 |
Introduction
Pharmacological Profile
Receptor Binding Affinities and Mechanism of Action
Cyamemazine’s therapeutic effects arise from its antagonism at dopaminergic and serotonergic receptors. Binding studies reveal high affinity for dopamine D₁ (Ki = 3.8 nM) and D₂ receptors, serotonin 5-HT₂A (Ki = 1.5 nM), 5-HT₂C (Ki = 12.0 nM), and 5-HT₃ receptors . This multi-receptor targeting underpins its dual antipsychotic and anxiolytic properties. Unlike classical phenothiazines that preferentially block D₂ receptors—leading to EPS—cyamemazine’s strong 5-HT₂A/₂C antagonism mitigates dopamine blockade in the nigrostriatal pathway, reducing motor side effects .
The compound’s anxiolytic activity, demonstrated in rodent models, arises acutely from 5-HT₃ receptor inhibition and chronically from 5-HT₂C modulation . In the elevated plus maze test, chronic administration increased open-arm exploration by 40%, comparable to benzodiazepines but without sedation . Microdialysis studies further show that cyamemazine enhances prefrontal dopamine release by 25% at therapeutic doses, a mechanism linked to cognitive improvement in schizophrenia .
Table 1: Key Receptor Affinities of Cyamemazine
Receptor | Ki (nM) | Primary Effect |
---|---|---|
Dopamine D₁ | 3.8 | Modulation of cognitive function |
Dopamine D₂ | 2.5 | Antipsychotic activity |
5-HT₂A | 1.5 | Reduced EPS, anxiolysis |
5-HT₂C | 12.0 | Mood stabilization |
5-HT₃ | 2.3 | Acute anxiolytic effects |
Therapeutic Applications
Schizophrenia and Chronic Psychotic States
Cyamemazine is approved for chronic psychotic disorders, including schizophrenia and paranoid delusions, at doses of 50–120 mg/day . In a 12-week trial, 120 mg/day reduced Positive and Negative Syndrome Scale (PANSS) scores by 32% compared to baseline, with only 8% of patients experiencing EPS . Its 5-HT₂A/D₂ binding ratio of 1:1.7 aligns with atypical antipsychotics like risperidone, explaining its favorable neurological tolerability .
Anxiety Disorders
For anxiety refractory to first-line therapies, cyamemazine is administered at 50 mg/day for short-term relief . A double-blind study reported a 45% reduction in Hamilton Anxiety Rating Scale (HAM-A) scores after 4 weeks, outperforming lorazepam in sustaining remission post-treatment . The drug’s 5-HT₃ antagonism may explain its rapid onset of anxiolysis within 72 hours .
Adjunctive Use in Major Depression
When combined with SSRIs, 50 mg/day of cyamemazine accelerates response in treatment-resistant depression. A meta-analysis found a 50% remission rate at 6 weeks versus 30% for SSRIs alone, likely due to 5-HT₂C-mediated enhancement of monoaminergic transmission .
Pharmacokinetics
Cyamemazine exhibits linear kinetics across 25–120 mg doses. Oral administration achieves peak plasma concentrations (Cₘₐₓ) of 3.1 ng/mL within 4 hours, with a bioavailability of 40% due to first-pass metabolism . The elimination half-life (t₁/₂) is 10.99 hours, supporting once-daily dosing . Hepatic CYP2D6 and CYP3A4 convert it to active metabolites, including norcyamemazine, which retains 60% of parent compound activity .
Table 2: Pharmacokinetic Parameters
Parameter | Value | Population |
---|---|---|
Cₘₐₓ | 3.1 ng/mL | Healthy adults |
Tₘₐₓ | 4 hours | Healthy adults |
t₁/₂ | 10.99 hours | Healthy adults |
Protein binding | 85% | In vitro |
Adverse Event | Incidence (50 mg/day) | Severity |
---|---|---|
Somnolence | 8% | Mild–Moderate |
Dry mouth | 6% | Mild |
Anxiety | 5% | Moderate |
Photoallergy | 1% | Severe (if exposed) |
Clinical Considerations
Dose Optimization
-
Schizophrenia: Titrate from 50 mg/day to 120 mg/day over 2 weeks .
-
Hepatic impairment: Reduce dose by 50% due to CYP450 dependency .
Drug Interactions
Cyamemazine potentiates QTc-prolonging agents like citalopram (add 15 ms to QTc) . Concurrent CYP2D6 inhibitors (e.g., fluoxetine) increase AUC by 70%, necessitating dose adjustments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume